N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide
Description
N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a bis-sulfonamide derivative characterized by a central ethyl group substituted with a 4-methylbenzenesulfonyl moiety and a thiophen-2-yl group. The sulfonamide nitrogen is further linked to a 4-nitrobenzene ring. This structural complexity confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S3/c1-14-4-8-16(9-5-14)29(24,25)19(18-3-2-12-28-18)13-20-30(26,27)17-10-6-15(7-11-17)21(22)23/h2-12,19-20H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXISMSXRUMHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of 2-(Thiophen-2-yl)ethanol
The precursor 2-(thiophen-2-yl)ethanol undergoes esterification with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) under basic conditions.
- Reactants:
- 2-(Thiophen-2-yl)ethanol (1.0 eq)
- 4-Methylbenzenesulfonyl chloride (1.2 eq)
- Potassium hydroxide (1.5 eq) as catalyst
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature, 2–3 hours
- Yield: 85–96%
The reaction proceeds via nucleophilic acyl substitution, with KOH neutralizing HCl and accelerating the reaction.
Conversion of Tosylate to Amine
The tosylate intermediate is subjected to ammonolysis or azide reduction:
Method A (Ammonolysis):
- Reactants: Tosylate (1.0 eq), aqueous ammonia (5.0 eq)
- Solvent: Ethanol/water (3:1)
- Conditions: Reflux, 12 hours
- Yield: 60–70%
Method B (Staudinger Reaction):
- Azide Formation: Tosylate + NaN₃ in DMF, 60°C, 6 hours
- Reduction: Triphenylphosphine in THF/H₂O, rt, 2 hours
- Overall Yield: 75–80%
Method B avoids harsh conditions but requires handling hazardous azides.
Introduction of 4-Nitrobenzenesulfonamide Group
Sulfonylation of Primary Amine
The amine intermediate reacts with 4-nitrobenzenesulfonyl chloride under mild basic conditions:
- Reactants:
- 2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (1.0 eq)
- 4-Nitrobenzenesulfonyl chloride (1.1 eq)
- Sodium carbonate (2.0 eq)
- Solvent: Dichloromethane
- Conditions: Room temperature, 4–6 hours
- Workup: Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane)
- Yield: 70–78%
The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, with Na₂CO₃ scavenging HCl.
Alternative Synthetic Strategies
One-Pot Sequential Sulfonylation
A telescoped approach avoids isolating intermediates:
- Tosylate formation (as in Section 2.1)
- Direct amination with aqueous NH₃
- In-situ sulfonylation with 4-nitrobenzenesulfonyl chloride
Advantages: Reduced purification steps
Challenges: Competing side reactions lower yield to 50–55%.
Microwave-Assisted Synthesis
Adapting methods from benzimidazole synthesis:
- Conditions: Microwave irradiation, 80°C, 5–10 minutes
- Solvent: PEG-400 (recyclable)
- Yield Improvement: 10–15% compared to conventional heating
Optimization and Scalability
Solvent Screening
| Solvent | Reaction Time | Yield (%) |
|---|---|---|
| Dichloromethane | 4 h | 78 |
| PEG-400 | 3 h | 82 |
| Acetonitrile | 6 h | 65 |
Base Comparison
| Base | Equiv | Yield (%) | Purity (%) |
|---|---|---|---|
| Na₂CO₃ | 2.0 | 78 | 95 |
| KOH | 1.5 | 85 | 90 |
| Pyridine | 3.0 | 70 | 98 |
KOH offers higher yields but may induce side reactions with sensitive substrates.
Mechanistic Insights
Tosylation Step
The reaction follows an SN2 mechanism , with KOH deprotonating the alcohol to generate a nucleophilic alkoxide. Steric hindrance from the thiophene ring necessitates prolonged reaction times.
Sulfonamide Formation
The amine attacks the electrophilic sulfur in 4-nitrobenzenesulfonyl chloride, forming a tetrahedral intermediate that collapses to release HCl. The electron-withdrawing nitro group activates the sulfonyl chloride toward nucleophilic substitution.
Challenges and Solutions
Challenge 1: Low solubility of 4-nitrobenzenesulfonyl chloride in nonpolar solvents.
Solution: Use polar aprotic solvents (e.g., DMF) or sonication to disperse reactants.Challenge 2: Epimerization at the chiral center during amination.
Solution: Employ azide reduction (Method B), which proceeds with retention of configuration.
Chemical Reactions Analysis
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different sulfonamide derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences Among Analogues
- N-(4-Methylphenyl)-2-nitrobenzenesulfonamide shares the nitro-sulfonamide motif but substitutes the thiophene-ethyl group with a 4-methylphenyl, reducing steric bulk and electronic complexity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Key Observations: The melting point of N-(4-Methylphenyl)-2-nitrobenzenesulfonamide (385 K) suggests strong intermolecular forces due to nitro and sulfonamide groups, a trend likely applicable to the target compound . Solubility: The nitro group in the target compound may enhance polar solvent solubility compared to non-nitro analogues like CAS 102996-95-2 . Spectroscopy: IR and NMR data for analogues (e.g., thiophene C-S stretches, nitro group vibrations) provide benchmarks for characterizing the target compound .
Biological Activity
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Sulfonamide : Known for its role in antibacterial activity.
- Nitro group : Often associated with redox activity and potential anticancer properties.
- Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
Molecular Formula
The molecular formula for this compound is .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nitration : Introduction of the nitro group into the benzene ring.
- Sulfonation : Addition of the sulfonamide group.
- Coupling Reactions : Formation of the thiophene and tosyl groups.
These steps can be optimized using catalysts and controlled conditions to enhance yield and purity .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The sulfonamide moiety is particularly noted for its effectiveness against various bacterial strains. In vitro studies have shown that related compounds can inhibit the growth of resistant bacteria, suggesting that this compound may possess similar capabilities .
Anticancer Properties
The nitro group in this compound is hypothesized to participate in redox reactions, which may lead to apoptosis in cancer cells. Preliminary studies have indicated that derivatives with similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Cellular Pathway Interaction : The compound may affect pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of various sulfonamide derivatives, including those structurally related to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains .
Study 2: Anticancer Activity
In another research project, derivatives were tested against cancer cell lines. The results showed that certain modifications to the nitro group enhanced cytotoxicity, suggesting a potential pathway for developing more effective anticancer agents .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-N-(thiophen-2-yl)acetamide | Thiophene ring, acetamide group | Potential analgesic properties |
| N-benzyl-N-[2-(4-fluorobenzenesulfonyl)-ethyl]ethanediamide | Fluorinated sulfonamide | Enhanced biological activity |
| N-benzyl-N-[2-(3-pyridinesulfonyl)-ethyl]ethanediamide | Pyridine ring | Antimicrobial activity |
This table highlights the diversity within this chemical class and underscores the unique characteristics of this compound due to its specific functional groups and structural arrangement.
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to achieve higher yields and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Reagent selection : Use strong acids/bases (e.g., triethylamine) to facilitate sulfonamide bond formation .
- Temperature control : Elevated temperatures (60–100°C) enhance reaction rates and yield .
- Purification techniques : Employ column chromatography or HPLC to isolate the compound, ensuring >95% purity .
- Monitoring : Track reaction progress via TLC or HPLC to terminate reactions at optimal conversion .
Basic Question: What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography (advanced): Resolve absolute configuration for crystalline derivatives .
Advanced Question: How can conflicting data from HPLC and NMR during purity assessment be resolved?
Methodological Answer:
Discrepancies often arise from residual solvents or degradation products. Strategies include:
- Cross-validation : Use multiple techniques (e.g., elemental analysis or LC-MS) to confirm purity .
- Sample preparation : Ensure thorough drying to remove volatile impurities .
- Degradation studies : Expose the compound to stress conditions (heat/light) and analyze degradation pathways .
Advanced Question: What are the key considerations for studying the compound’s stability under varying pH conditions?
Methodological Answer:
- Buffer selection : Use phosphate (pH 2–8) or carbonate (pH 9–12) buffers to mimic physiological ranges .
- Kinetic monitoring : Perform HPLC at timed intervals to quantify degradation products (e.g., nitro group reduction) .
- Temperature control : Conduct studies at 25°C (ambient) and 37°C (physiological) to assess thermal stability .
Basic Question: What roles do the sulfonamide and thiophene groups play in biological activity?
Methodological Answer:
- Sulfonamide moiety : Acts as a hydrogen-bond acceptor, enhancing binding to enzymatic targets (e.g., carbonic anhydrase) .
- Thiophene ring : Contributes to π-π stacking interactions with aromatic residues in target proteins .
- Synergistic effects : The nitro group enhances electron-withdrawing properties, modulating reactivity .
Advanced Question: How can computational modeling predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding poses .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability .
- QSAR studies : Correlate structural features (e.g., logP, polar surface area) with activity data .
Advanced Question: How to design experiments to resolve contradictory bioactivity results across cell lines?
Methodological Answer:
- Dose-response curves : Test across a wide concentration range (nM–µM) to identify IC₅₀ variability .
- Cell line validation : Ensure consistent culture conditions (e.g., passage number, media) .
- Mechanistic assays : Use Western blotting or enzymatic assays to confirm target engagement .
Basic Question: What solvents and reaction conditions are optimal for derivatization studies?
Methodological Answer:
- Solvent compatibility : Use DMF or DMSO for solubility; avoid protic solvents to prevent hydrolysis .
- Catalysts : Employ Pd/C or CuI for cross-coupling reactions with thiophene .
- Reaction time : Monitor via TLC; typical durations range from 6–24 hours .
Advanced Question: How to address low reproducibility in scaled-up synthesis?
Methodological Answer:
- Process optimization : Transition from batch to continuous flow reactors for better heat/mass transfer .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools for real-time monitoring .
- Purification scaling : Use simulated moving bed (SMB) chromatography for large batches .
Advanced Question: What strategies mitigate toxicity concerns in preclinical studies?
Methodological Answer:
- Metabolite profiling : Identify toxic metabolites (e.g., nitroso derivatives) using LC-MS/MS .
- Structural analogs : Modify the nitro group to amine or amide to reduce redox activity .
- In silico toxicity prediction : Use tools like Derek Nexus to flag structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
